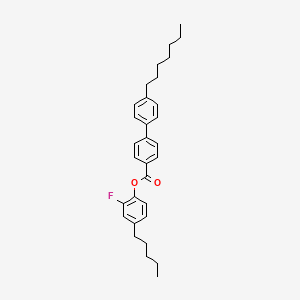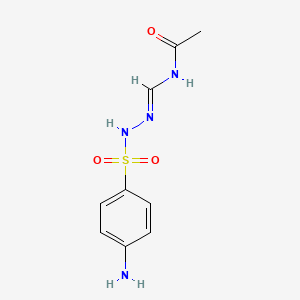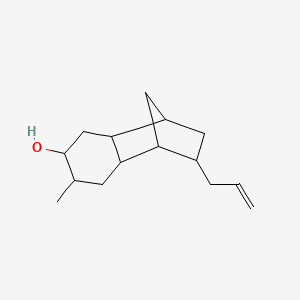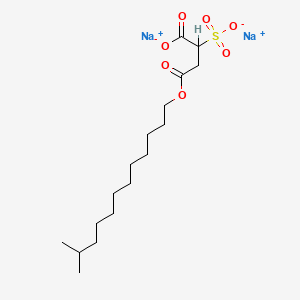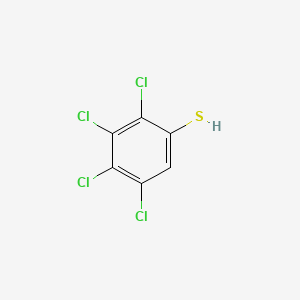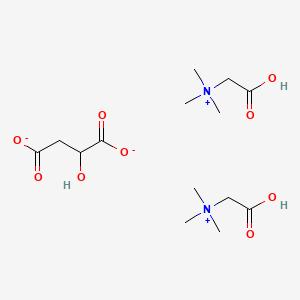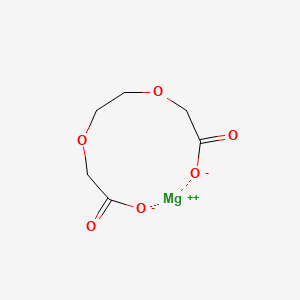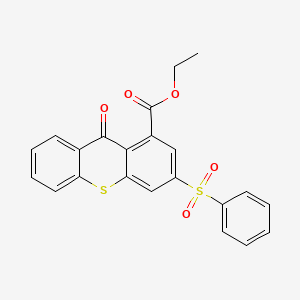
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate is a synthetic organic compound with the molecular formula C26H39N5O5 It is characterized by its complex structure, which includes an azido group, hydroxyl group, and acetoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Acetylation: Introduction of the acetoxy group at the 3beta position.
Azidation: Introduction of the azido group at the 17 position.
Hydroxylation: Introduction of the hydroxyl group at the 16alpha position.
Carbazate Formation: Formation of the carbazate moiety at the 20 position.
Each of these steps requires specific reagents and conditions, such as acetic anhydride for acetylation, sodium azide for azidation, and appropriate oxidizing or reducing agents for hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of azido groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the azido group may yield an amine.
Applications De Recherche Scientifique
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group may participate in click chemistry reactions, while the hydroxyl and acetoxy groups can form hydrogen bonds or undergo hydrolysis. These interactions can modulate biological pathways and result in various effects.
Comparaison Avec Des Composés Similaires
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate can be compared with similar compounds, such as:
This compound: Similar structure but different functional groups.
This compound: Similar biological activity but different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
63973-99-9 |
|---|---|
Formule moléculaire |
C26H39N5O5 |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
[(3S,10R,13S,16R,17R)-17-azido-17-[(E)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-16-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H39N5O5/c1-6-35-23(34)29-28-15(2)26(30-31-27)22(33)14-21-19-8-7-17-13-18(36-16(3)32)9-11-24(17,4)20(19)10-12-25(21,26)5/h7,18-22,33H,6,8-14H2,1-5H3,(H,29,34)/b28-15+/t18-,19?,20?,21?,22+,24-,25-,26+/m0/s1 |
Clé InChI |
MCZQQHKOLGEDPS-XSQZIVNASA-N |
SMILES isomérique |
CCOC(=O)N/N=C(\C)/[C@]1([C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)N=[N+]=[N-] |
SMILES canonique |
CCOC(=O)NN=C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




